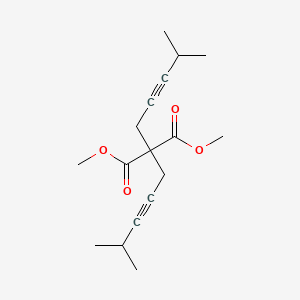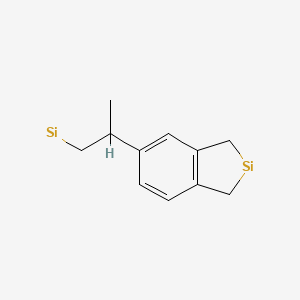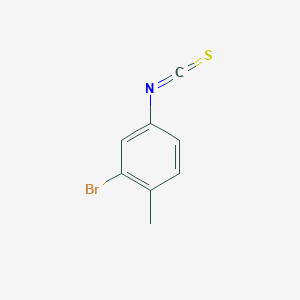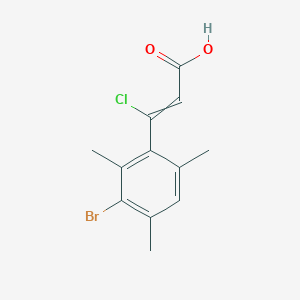
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate
Uniqueness
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Propiedades
Número CAS |
489448-35-3 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3 |
Clave InChI |
AMKGVKBEOBKNRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)


![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
